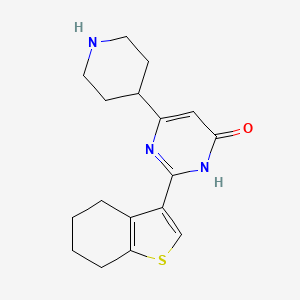![molecular formula C19H21N3O3 B6104723 2,6-dimethoxy-4-[1-(3-pyridin-2-ylpropyl)-1H-imidazol-2-yl]phenol](/img/structure/B6104723.png)
2,6-dimethoxy-4-[1-(3-pyridin-2-ylpropyl)-1H-imidazol-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-4-[1-(3-pyridin-2-ylpropyl)-1H-imidazol-2-yl]phenol, also known as DPI, is a small molecule inhibitor that is widely used in scientific research. It is a potent inhibitor of NADPH oxidase, an enzyme complex that generates reactive oxygen species (ROS) in cells. DPI has been extensively studied for its role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.
作用機序
2,6-dimethoxy-4-[1-(3-pyridin-2-ylpropyl)-1H-imidazol-2-yl]phenol inhibits the activity of NADPH oxidase by blocking the electron transfer from NADPH to oxygen, which is a critical step in the generation of ROS. This compound binds to the flavin-containing subunit of NADPH oxidase, which is responsible for transferring electrons to oxygen. By inhibiting this step, this compound prevents the generation of ROS, which can have harmful effects on cells.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects on cells. It can inhibit the production of ROS, which can have both beneficial and harmful effects on cells. ROS are important signaling molecules that regulate different cellular processes, including cell proliferation, differentiation, and apoptosis. However, excessive production of ROS can lead to oxidative stress, which can damage different cellular components, including DNA, proteins, and lipids.
実験室実験の利点と制限
2,6-dimethoxy-4-[1-(3-pyridin-2-ylpropyl)-1H-imidazol-2-yl]phenol has several advantages and limitations for lab experiments. One of the main advantages is that it is a potent and specific inhibitor of NADPH oxidase, which makes it a valuable tool for studying the role of this enzyme complex in different biological processes. However, this compound has some limitations, including its potential toxicity and the possibility of off-target effects. Therefore, it is important to use this compound at appropriate concentrations and to confirm its specificity using different techniques, including genetic knockdown and overexpression.
将来の方向性
There are several future directions for research on 2,6-dimethoxy-4-[1-(3-pyridin-2-ylpropyl)-1H-imidazol-2-yl]phenol and its role in different biological processes. One of the main directions is to study the potential therapeutic applications of this compound in different pathological conditions, such as inflammation, cancer, and cardiovascular diseases. This compound has been shown to have anti-inflammatory and anti-cancer effects in different animal models, and therefore, it has the potential to be developed as a new therapeutic agent. Another future direction is to study the potential side effects of this compound and to develop new inhibitors that are more specific and less toxic. Finally, future research should focus on understanding the molecular mechanisms underlying the effects of this compound on different cellular processes, including cell proliferation, differentiation, and apoptosis.
合成法
The synthesis of 2,6-dimethoxy-4-[1-(3-pyridin-2-ylpropyl)-1H-imidazol-2-yl]phenol is a multi-step process that involves the reaction of different chemical compounds. The most common method for synthesizing this compound involves the reaction of 2,6-dimethoxyphenol with 2-bromo-1-(3-pyridin-2-ylpropyl)-1H-imidazole. The resulting product is then purified using different techniques, including column chromatography and recrystallization.
科学的研究の応用
2,6-dimethoxy-4-[1-(3-pyridin-2-ylpropyl)-1H-imidazol-2-yl]phenol has been extensively used in scientific research as a tool to study the role of NADPH oxidase in different biological processes. It has been shown to inhibit the production of ROS in various cell types, including neutrophils, macrophages, and endothelial cells. This compound has also been used to study the role of NADPH oxidase in different pathological conditions, such as inflammation, cancer, and cardiovascular diseases.
特性
IUPAC Name |
2,6-dimethoxy-4-[1-(3-pyridin-2-ylpropyl)imidazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-16-12-14(13-17(25-2)18(16)23)19-21-9-11-22(19)10-5-7-15-6-3-4-8-20-15/h3-4,6,8-9,11-13,23H,5,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFQBJQIBZIZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=NC=CN2CCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dibromo-2-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6104647.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6104654.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6104662.png)
![2-(3-fluorobenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B6104670.png)
![1-[2-(difluoromethoxy)benzyl]-N-(3,4-dimethoxyphenyl)-3-piperidinamine](/img/structure/B6104677.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6104685.png)

![4-({4-[(4-bromophenoxy)methyl]phenyl}sulfonyl)morpholine](/img/structure/B6104692.png)
![N-(4-pyridinylmethyl)-4-{[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6104699.png)
![N-methyl-N-(1-methyl-3-pyrrolidinyl)-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6104701.png)

![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(tetrahydro-3-furanylmethyl)cyclopentanamine](/img/structure/B6104729.png)
![4-bromo-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B6104734.png)
